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Compound of Interest

Compound Name: Ceftazidime pentahydrate

Cat. No.: B7887694 Get Quote

Foreword: This document provides an in-depth technical overview of the discovery,

development, and clinical application of ceftazidime, a third-generation cephalosporin antibiotic.

It is intended for researchers, scientists, and drug development professionals, offering detailed

insights into the molecule's synthesis, mechanism of action, structure-activity relationships, and

the experimental framework that defined its preclinical and clinical profile.

Introduction: A Third-Generation Workhorse
Ceftazidime is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic

renowned for its potent activity against a wide range of Gram-negative bacteria, most notably

Pseudomonas aeruginosa.[1][2] Patented in 1978 and introduced for commercial use in 1984,

it quickly became a cornerstone in the treatment of severe nosocomial infections, including

septicemia, pneumonia, meningitis, and urinary tract infections.[2] Its development was a

significant step forward in combating Gram-negative pathogens, offering a safer alternative to

aminoglycosides.[1] Like all β-lactam antibiotics, its bactericidal action is achieved through the

inhibition of bacterial cell wall synthesis.[3]

The core of ceftazidime's success lies in its unique chemical structure, which confers stability

against many β-lactamase enzymes that inactivate earlier-generation cephalosporins.[2][3]

This guide will deconstruct the scientific journey of ceftazidime from its chemical synthesis to its

extensive clinical evaluation.
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The development of ceftazidime was driven by the need to overcome emerging resistance to

earlier cephalosporins. The synthetic process begins with 7-aminocephalosporanic acid (7-

ACA), the core nucleus for most cephalosporins. The synthesis involves two key modifications

to this core structure.

A general synthetic pathway involves:

Modification of the C-3 Position: The acetoxymethyl group at the C-3 position of 7-ACA is

substituted with a pyridinium moiety. This is typically achieved by first reacting 7-ACA with

trimethylsilyl iodide to form a 3-iodomethyl intermediate, followed by a nucleophilic

substitution reaction with pyridine. This yields the key intermediate, 7-amino-3-(pyridinium-1-

ylmethyl)cephem-4-carboxylic acid (7-APCA).

Acylation of the C-7 Amino Group: The amino group at the C-7 position of the 7-APCA

intermediate is acylated with the complex aminothiazolyl side chain, (Z)-2-(2-aminothiazol-4-

yl)-2-(2-carboxypropan-2-yloxyimino)acetic acid, often in an activated form (e.g., as an active

ester).

Deprotection and Purification: Subsequent hydrolysis and purification steps are performed to

yield the final ceftazidime molecule.

This strategic synthesis imbues the molecule with its characteristic broad-spectrum activity and

stability.
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High-Level Synthesis Pathway of Ceftazidime
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A simplified workflow for the chemical synthesis of ceftazidime.
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Structure-Activity Relationship (SAR)
The clinical efficacy of ceftazidime is a direct result of specific chemical moieties engineered

into its structure. Each group serves a distinct purpose, enhancing its antibacterial spectrum, β-

lactamase stability, and pharmacokinetic properties.[4]

Aminothiazole Ring (at C-7): This group is a common feature in third-generation

cephalosporins and is crucial for high affinity to Penicillin-Binding Proteins (PBPs),

particularly in Gram-negative bacteria.[4][5]

Carboxypropyl-oxyimino Group (at C-7): This bulky side chain provides exceptional stability

against hydrolysis by a wide range of common β-lactamase enzymes (e.g., TEM, SHV),

which are a primary mechanism of resistance for many bacteria.[2] This feature is a key

differentiator from earlier cephalosporins.

Pyridinium Moiety (at C-3): This positively charged group enhances the water solubility of the

molecule and facilitates its penetration through the outer membrane of Gram-negative

bacteria via porin channels.[2][4] It also contributes to favorable pharmacokinetic properties.

[4]
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Relationship between ceftazidime's chemical groups and their functions.

Mechanism of Action
Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[6]

[3] This process is mediated by its high affinity for and inhibition of essential Penicillin-Binding

Proteins (PBPs).[7]

Penetration: The drug crosses the outer membrane of Gram-negative bacteria through porin

channels.

PBP Binding: In the periplasmic space, ceftazidime covalently binds to the active site of

PBPs. Its β-lactam ring mimics the D-Ala-D-Ala substrate of these enzymes.[7]

Inhibition of Transpeptidation: This binding inactivates the PBPs, halting their enzymatic

function, which is to catalyze the final transpeptidation step of peptidoglycan synthesis. This

step is critical for cross-linking the peptide chains that give the cell wall its structural integrity.

Cell Lysis: The inhibition of cell wall maintenance and synthesis, particularly during cell

division, leads to the formation of a defective cell wall, morphological changes (such as

filamentation), and ultimately, cell lysis and death.[3]

Ceftazidime shows a particularly high affinity for PBP-3, which is primarily involved in septum

formation during bacterial cell division.[3] Its strong activity against P. aeruginosa and other

Gram-negative bacilli is attributed to this potent inhibition of PBP-3, combined with its stability

against their β-lactamases and efficient outer membrane penetration.
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Ceftazidime Mechanism of Action
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Signaling pathway for ceftazidime's bactericidal effect.
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Preclinical Development
In Vitro Activity
The antibacterial spectrum of ceftazidime has been extensively characterized through in vitro

susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, with MIC₅₀

and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively)

used for comparison. Ceftazidime demonstrates potent activity against a majority of

Enterobacterales and excellent activity against Pseudomonas aeruginosa.[1] It is less active

against Gram-positive organisms like Staphylococcus aureus compared to first and second-

generation cephalosporins.[2]

Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Pathogens
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Organism (No.
of Isolates)

Drug
MIC Range
(μg/mL)

MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)

Enterobacterale

s

Escherichia coli Ceftazidime ≤0.06 - >64 ≤0.25 ≤0.25

Klebsiella

pneumoniae
Ceftazidime ≤0.06 - >64 0.25 1

Enterobacter

spp.
Ceftazidime ≤0.06 - >64 ≤0.25 4

Serratia spp. Ceftazidime ≤0.06 - >64 0.13 2

Proteus mirabilis Ceftazidime ≤0.06 - >64 ≤0.25 ≤0.25

Non-

Enterobacterales

Pseudomonas

aeruginosa
Ceftazidime ≤0.12 - >64 2 4-8

Haemophilus

influenzae
Ceftazidime N/A N/A ≤0.25

Ceftazidime-

Avibactam

Enterobacteriace

ae (Overall)

Ceftazidime-

Avibactam
≤0.03 - >32 0.25 1

P. aeruginosa

(Overall)

Ceftazidime-

Avibactam
0.06 - >64 4 8

(Data compiled from multiple sources, including references 3, 11, 12, 13, 25. Ranges and

values may vary by study and geographic location.)

In Vivo Efficacy
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The neutropenic murine thigh infection model is a standard and highly reproducible preclinical

model used to evaluate the in vivo efficacy of new antibiotics.[1] This model mimics a severe

soft tissue infection in an immunocompromised host, allowing for the assessment of an

antibiotic's bactericidal activity and its pharmacokinetic/pharmacodynamic (PK/PD) properties.

Studies using this model have demonstrated that ceftazidime achieves significant dose-

dependent bacterial killing against susceptible and moderately resistant Gram-negative

pathogens.

Experimental Protocols
This protocol outlines the standardized method for determining the Minimum Inhibitory

Concentration (MIC) of ceftazidime.

Preparation of Antimicrobial Solution: A stock solution of ceftazidime is prepared. A two-fold

serial dilution series is then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-

well microtiter plate to achieve a range of final concentrations.

Inoculum Preparation: Several morphologically similar colonies of the test bacterium are

selected from an 18- to 24-hour agar plate. The colonies are suspended in broth to match

the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸

CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation: Within 15 minutes of standardization, the prepared microtiter plates are

inoculated with the bacterial suspension. A growth control well (broth and inoculum, no

antibiotic) and a sterility control well (broth only) are included.

Incubation: The plate is incubated at 35°C in ambient air for 16-20 hours.

Interpretation: The MIC is read as the lowest concentration of ceftazidime that completely

inhibits visible growth of the organism, as detected by the naked eye or an automated plate

reader.

This protocol describes a standard workflow for assessing in vivo efficacy.

Induction of Neutropenia: Female ICR or CD-1 mice are rendered neutropenic by

intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days
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before infection and 100 mg/kg one day before infection to achieve a neutrophil count below

100 cells/mm³.

Infection: Mice are anesthetized and injected intramuscularly into the thigh with 0.1 mL of a

bacterial suspension containing a predetermined inoculum (e.g., 10⁶-10⁷ CFU/mL) of the

pathogen of interest (e.g., P. aeruginosa).

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.

Ceftazidime is administered via a clinically relevant route (subcutaneous or intravenous) at

various dosing regimens. A control group receives a vehicle placebo.

Efficacy Assessment: At 24 hours post-initiation of therapy, mice are euthanized. The

infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline or

PBS.

Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated onto

appropriate agar media. After overnight incubation, colony-forming units (CFU) are counted,

and the bacterial load is expressed as log₁₀ CFU per gram of tissue. Efficacy is determined

by the change in bacterial count compared to the 0-hour or 24-hour control animals.

Clinical Development
Pharmacokinetics
Ceftazidime is administered parenterally via intravenous (IV) or intramuscular (IM) injection. It

exhibits two-compartment model kinetics. The drug is not appreciably metabolized and is

primarily excreted unchanged by the kidneys through glomerular filtration, with 80-90% of a

dose recovered in the urine within 24 hours. Consequently, dosage adjustments are required in

patients with renal impairment.

Table 2: Key Pharmacokinetic Parameters of Ceftazidime (1g IV Dose)
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Parameter Healthy Subjects

Subjects with
Severe Renal
Impairment (CrCl <
10 mL/min)

Unit

Elimination Half-
Life (t½)

1.5 - 2.8 14 - 30 hours

Apparent Volume of

Distribution (Vd)
15 - 20 (0.230 L/kg)

Not significantly

modified
L

Plasma Clearance

(CL)
~115 Significantly reduced mL/min

Plasma Protein

Binding
5 - 22.8%

Not significantly

modified
%

Peak Plasma

Concentration (Cmax)
42 - 170 N/A µg/mL

(Data compiled from references 1, 12, 18, 28.)

Clinical Efficacy
Numerous Phase 3 clinical trials have established the efficacy and safety of ceftazidime, and

more recently, the combination product ceftazidime-avibactam, for various serious infections.

These trials are typically randomized, controlled, double-blind studies comparing the

investigational drug to a standard-of-care comparator, often a carbapenem.

Table 3: Summary of Selected Phase 3 Clinical Trial Efficacy Data (Ceftazidime-Avibactam)
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Trial
Name
(Indicatio
n)

Treatmen
t Arm

Comparat
or Arm

N
(Evaluabl
e)

Clinical
Cure Rate

Favorable
Microbiol
ogical
Respons
e Rate

Referenc
e

RECAPT

URE

(cUTI)
CAZ-AVI

Doripene
m

393 71.2% 77.4% [3]

RECLAIM

(cIAI)

CAZ-AVI +

Metronidaz

ole

Meropene

m
428 81.6% N/A

REPROVE

(HAP/VAP)
CAZ-AVI

Meropene

m
436 (ITT)

68.8% (at

TOC)
N/A

Pooled

Analysis

(cIAI, cUTI,

NP)

CAZ-AVI
Carbapene

ms
379 88.1% 76.5%

(CAZ-AVI = Ceftazidime-Avibactam; cUTI = Complicated Urinary Tract Infection; cIAI =

Complicated Intra-abdominal Infection; HAP/VAP = Hospital-Acquired/Ventilator-Associated

Pneumonia; TOC = Test of Cure; ITT = Intent-to-Treat)

Experimental Protocols
Study Design: An open-label, single-dose, dose-escalation study in healthy adult volunteers.

Subject Enrollment: Subjects undergo screening to ensure they meet inclusion/exclusion

criteria (e.g., normal renal and hepatic function).

Drug Administration: Subjects receive a single dose of ceftazidime (e.g., 1g) as an

intravenous infusion over a fixed period (e.g., 30 minutes).

Pharmacokinetic Sampling: Blood samples are collected in heparinized tubes at prespecified

time points: pre-dose, and multiple times post-infusion (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

hours). Urine is also collected over timed intervals.
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Sample Processing & Analysis: Plasma is separated by centrifugation. Ceftazidime

concentrations in plasma and urine are quantified using a validated high-performance liquid

chromatography (HPLC) method.

Extraction: Plasma proteins are precipitated using an agent like methanol or trichloroacetic

acid.[2]

Chromatography: The supernatant is injected onto a reversed-phase C18 column.[2]

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and a

phosphate buffer, is used for separation.[2]

Detection: Ceftazidime is detected by a UV detector at a specific wavelength (e.g., 254 or

257 nm).

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or

compartmental (e.g., two-compartment) models to determine key PK parameters like Cmax,

AUC, t½, Vd, and CL.

Mechanisms of Resistance
Despite its stability, resistance to ceftazidime can emerge through several mechanisms.

Understanding these is critical for stewardship and the development of next-generation agents

like ceftazidime-avibactam.

Enzymatic Hydrolysis: The most significant mechanism is the production of β-lactamase

enzymes that can hydrolyze the β-lactam ring. While stable to many common β-lactamases,

ceftazidime can be inactivated by Extended-Spectrum β-Lactamases (ESBLs) and

carbapenemases (like KPC and metallo-β-lactamases).[2][6]

Alteration of Target Site: Mutations in the genes encoding PBPs (particularly PBP-3) can

reduce the binding affinity of ceftazidime, rendering it less effective.[6]

Reduced Permeability: Gram-negative bacteria can downregulate or modify porin channels

in the outer membrane, restricting the entry of ceftazidime into the periplasmic space.[6]
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Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport ceftazidime

out of the bacterial cell before it can reach its PBP target.

Mechanisms of Bacterial Resistance to Ceftazidime
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Primary mechanisms by which bacteria evade the action of ceftazidime.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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